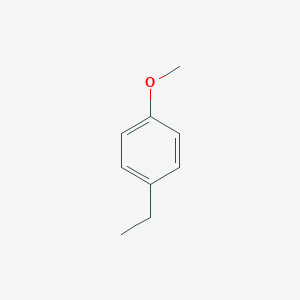

4-Ethylanisole

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethylanisole can be synthesized by reacting anisole with an ethylating reagent such as ethyl iodide or ethyl bromide under alkaline conditions . The reaction typically involves the use of a base like sodium hydroxide or potassium hydroxide to facilitate the ethylation process.

Industrial Production Methods: In industrial settings, this compound is produced through similar ethylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are carefully controlled to optimize yield and purity of the product.

Analyse Des Réactions Chimiques

Benzylic C–H Amination

4-Ethylanisole undergoes enantioselective benzylic C–H amination via engineered cytochrome P411 enzymes. This reaction utilizes tosyl azide as the nitrogen source, producing chiral benzylic amines with high efficiency:

Reaction Conditions and Performance

| Entry | Substrate (mM) | Tosyl Azide (mM) | Yield (%) | Turnover Number (TON) |

|---|---|---|---|---|

| 1 | 5 | 5 | 66 | 1,000 |

| 8 | 2.5 | 5 | 86 | 670 |

-

Mechanism : The reaction proceeds via nitrene insertion into the benzylic C–H bond. Kinetic isotope effect (KIE) studies (kH/kD = 1.6) suggest partial C–H bond cleavage in the rate-determining step .

-

Applications : Scalable biotransformations yield primary amines (e.g., 78% isolated yield, >99% ee) after deprotection .

Photoredox-Catalyzed Benzylic Alkoxylation

Under photoredox conditions, this compound reacts with alcohols to form benzylic ethers via a radical-mediated pathway:

Key Reaction Parameters

-

Catalyst : [Ir(dF(CF₃)ppy)₂(5,5'-dCF₃bpy)]PF₆ (1 mol%)

-

Oxidant : Cu(TFA)₂ (1.2 equiv)

-

Nucleophile : Methanol (2–8 equiv)

Mechanistic Pathway :

-

Photoexcitation generates an Ir(IV) species, oxidizing this compound to a radical cation.

-

Benzylic deprotonation forms a quinone methide intermediate.

Pyrolysis and Thermal Decomposition

At elevated temperatures, this compound decomposes via multiple pathways:

Product Distribution by Temperature

| Temperature (°C) | Major Products | Minor Products |

|---|---|---|

| 400–450 | Benzene, Toluene | — |

| 500–550 | Benzofuran, Methylcyclopentadiene | Ethylbenzene, Styrene |

| 600–650 | Indene, Phenol | Cresol |

-

Mechanism :

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions, while the ethyl group mildly activates the ring:

Example Reaction: Acetylation

Kinetics :

-

Hammett constant (σₚ = −0.27) confirms the methoxy group’s strong electron-donating effect, accelerating substitution compared to benzene .

Enzymatic Amination via Hydroxylamine

Engineered ParPgb variants catalyze benzylic amination using hydroxylamine hydrochloride:

Demethylation

Reduction

Applications De Recherche Scientifique

Synthesis Applications

1. Synthesis of Complex Molecules

4-Ethylanisole is utilized in the synthesis of various organic compounds, including:

- 1-Methoxy-4-ethyl-1,4-cyclohexadiene : This compound is synthesized using this compound as a precursor, demonstrating its utility in creating more complex structures .

- Ligand-Assisted Copper-Catalyzed Reactions : It plays a role in enantioselective benzylic amination reactions, which are crucial for producing chiral compounds in pharmaceuticals .

Spectroscopic Studies

2. Resonance Enhanced Two-Photon Ionization (REMPI)

Research has shown that this compound can be analyzed using REMPI and mass analyzed threshold ionization (MATI) techniques. These methods help in understanding the electronic structure and dynamics of the molecule, providing insights into its behavior under different conditions .

Catalytic Applications

3. Benzylic C−H Activation

Recent studies highlight the use of this compound in benzylic C−H activation reactions facilitated by photoredox catalysis. This approach allows for the selective functionalization of C−H bonds, which is significant in organic synthesis . For example, it has been successfully used in cooperative NHC (N-Heterocyclic Carbene) and photoredox catalysis for acylation reactions, yielding moderate to excellent results .

Case Studies

4. Photocatalytic Reactions

In a study exploring the photocatalytic properties of this compound, researchers demonstrated its effectiveness as a substrate for various transformations when exposed to light. The compound was involved in reactions that produced valuable products with high yields, showcasing its versatility in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 4-Ethylanisole depends on the specific reactions it undergoes. In general, it acts as a nucleophile in substitution reactions, where the methoxy group on the benzene ring activates the ring towards electrophilic attack. In oxidation and reduction reactions, it undergoes changes in the oxidation state of the ethyl group, leading to the formation of different products.

Comparaison Avec Des Composés Similaires

4-Methylanisole (1-methyl-4-methoxybenzene): Similar structure but with a methyl group instead of an ethyl group.

4-Propylanisole (1-propyl-4-methoxybenzene): Similar structure but with a propyl group instead of an ethyl group.

4-Isopropylanisole (1-isopropyl-4-methoxybenzene): Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: 4-Ethylanisole is unique due to its specific ethyl group, which imparts different chemical properties and reactivity compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and electronic effects, making this compound a versatile intermediate in organic synthesis.

Activité Biologique

4-Ethylanisole, also known as 1-ethyl-4-methoxybenzene, is an aromatic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. This compound has garnered attention in various fields, particularly for its biological activity and potential applications in pharmaceuticals and food preservation. This article explores the biological properties of this compound, including its antimicrobial activity, synthesis methods, and relevant case studies.

This compound is characterized by:

- Structure : It features a methoxy group (-OCH₃) and an ethyl group (-C₂H₅) attached to a benzene ring in the para position.

- Physical State : The compound is a colorless to pale yellow liquid at room temperature with a sweet, floral aroma.

- Boiling Point : Approximately 195.5 °C (468.7 K).

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for use in food preservation and pharmaceutical applications. Its potential antifungal activity has been noted particularly against various strains of fungi.

Studies suggest that this compound disrupts microbial cell membranes, leading to cell death. Its interaction with microbial membranes may compromise membrane integrity, which is crucial for maintaining cellular functions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Anisole | C₈H₈O | Lacks ethyl group; simpler structure |

| Ethylbenzene | C₈H₁₀ | Lacks methoxy group; primarily used as a solvent |

| p-Methylphenol | C₇H₈O | Contains a methyl instead of an ethyl group |

| p-Isopropylanisole | C₉H₁₂O | Contains an isopropyl group; different steric effects |

This compound stands out due to its combination of both ethyl and methoxy groups on the benzene ring, influencing its reactivity and biological activity compared to these similar compounds.

Study on Antifungal Properties

A study conducted by researchers aimed to evaluate the antifungal efficacy of this compound against specific fungal strains. The results indicated that the compound demonstrated notable inhibitory effects on fungal growth, suggesting its potential application in antifungal treatments.

Enzymatic Reactions Involving this compound

Research has explored the use of engineered heme proteins for C−H functionalization reactions involving this compound. For instance, cytochrome P411 variants have been tested for their ability to catalyze C−H amination reactions with this compound, showing promising results in enhancing enzymatic activity through directed evolution .

Synthesis Methods

This compound can be synthesized through various methods, including:

Propriétés

IUPAC Name |

1-ethyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNRAPAFJLXKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164795 | |

| Record name | 4-Ethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-95-3 | |

| Record name | 1-Ethyl-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-methoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-ethyl-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I71P5QG20S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-ethylanisole influence its reactivity in polymerization reactions?

A: The presence of the ethoxy group (–OCH2CH3) in this compound significantly impacts its reactivity in anionic polymerization reactions. Studies [] have shown that the position of the ethoxy group relative to the polymer chain end influences the rate of propagation. Specifically, this compound, where the ethoxy group is in the para position, increases the rate of styrene polymerization compared to reactions in pure hydrocarbon solvents. This suggests that the oxygen atom in the ethoxy group can coordinate with the lithium cation of the propagating chain end, enhancing its reactivity. Interestingly, the same study found that 2-ethylanisole, with the ethoxy group in the ortho position, did not show this rate enhancement, likely due to steric hindrance from the ethyl group interfering with the coordination.

Q2: Can this compound be utilized in the synthesis of complex natural products?

A: this compound serves as a useful starting material in the total synthesis of alkaloids []. Researchers successfully employed this compound as a precursor to synthesize the C-18 oxygenated aspidosperma alkaloid, (±)-limaspermine []. This approach highlights the value of this compound in constructing complex molecular frameworks relevant to natural product synthesis.

Q3: What spectroscopic techniques are valuable for studying this compound?

A: Resonance-enhanced two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy are powerful techniques for investigating the electronic and vibrational structures of molecules like this compound []. These techniques provide valuable information about the energy levels within the molecule, offering insights into its photophysical properties and reactivity.

Q4: How can this compound be leveraged in the development of novel biocatalysts?

A: this compound serves as a model substrate for exploring and engineering novel enzymatic activities []. For example, directed evolution of the iron-heme enzyme cytochrome P450BM3 led to the development of the variant P411CHA. This engineered enzyme exhibits remarkable catalytic activity and enantioselectivity in the challenging intermolecular benzylic C–H amination of this compound, using tosyl azide as the nitrogen source []. This success story demonstrates the potential of using this compound as a platform for developing biocatalysts with tailored activities for valuable chemical transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.